N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 922016-15-7
VCID: VC7209020
InChI: InChI=1S/C26H35N5O2/c1-18-5-6-19(2)22(15-18)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-7-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 922016-15-7

Cat. No.: VC7209020

Molecular Formula: C26H35N5O2

Molecular Weight: 449.599

* For research use only. Not for human or veterinary use.

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide - 922016-15-7

Specification

CAS No. 922016-15-7
Molecular Formula C26H35N5O2
Molecular Weight 449.599
IUPAC Name N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C26H35N5O2/c1-18-5-6-19(2)22(15-18)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-7-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33)
Standard InChI Key SXWNIAZQZTWTKB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide, reflects its intricate architecture. Key structural components include:

  • A 2,5-dimethylphenyl group attached to the oxalamide’s nitrogen, contributing hydrophobic interactions.

  • A 1-methylindolin-5-yl moiety, a bicyclic structure common in bioactive molecules, which may enhance binding to aromatic residue-rich targets.

  • A 4-methylpiperazine ethyl chain, a flexible spacer that could facilitate interactions with charged or polar regions of biological targets.

The compound’s SMILES notation, CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C, provides a linear representation of its connectivity, while its InChIKey (SXWNIAZQZTWTKB-UHFFFAOYSA-N) offers a unique identifier for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.922016-15-7
Molecular FormulaC26H35N5O2
Molecular Weight449.599 g/mol
IUPAC NameN'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
SolubilityNot publicly available
LogP (Predicted)~2.5 (estimated via analogs)

The compound’s logP value, estimated from structural analogs, suggests moderate lipophilicity, which may influence its membrane permeability and pharmacokinetic profile.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step reactions, as outlined below:

  • Formation of the Oxalamide Backbone:
    Oxalic acid derivatives, such as ethyl oxalyl chloride, react with 2,5-dimethylaniline to form the N1-(2,5-dimethylphenyl)oxalamide intermediate. This step often employs base catalysts like triethylamine to neutralize HCl byproducts.

  • Introduction of the Piperazine-Ethyl Chain:
    The secondary amine group of 4-methylpiperazine undergoes nucleophilic substitution with a bromoethyl intermediate, yielding a piperazine-ethyl moiety. This step may require polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures.

  • Coupling with the Indoline Moiety:
    The final step involves coupling the piperazine-ethyl intermediate with 1-methylindolin-5-ylamine using carbodiimide coupling agents (e.g., DCC or EDC) to form the tertiary amide bond. Purification via column chromatography or recrystallization ensures high product purity.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the phenyl and indoline groups may slow reaction rates, necessitating extended reaction times or higher temperatures.

  • Byproduct Formation: Competing reactions at the piperazine nitrogen require careful stoichiometric control to avoid undesired alkylation.

Biological Activities and Hypothesized Mechanisms

Comparative Analysis with Structural Analogs

Compounds such as N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 922068-72-2) exhibit antiproliferative activity in vitro, suggesting that the 2,5-dimethylphenyl variant may share similar properties. Modifications to the substituent positions (e.g., 2,4- vs. 2,5-dimethyl) could alter target selectivity or potency.

Research Applications and Future Directions

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

  • Piperazine Modification: Substituting the 4-methyl group with larger alkyl chains could enhance blood-brain barrier penetration for CNS-targeted therapies.

  • Indoline Functionalization: Introducing electron-withdrawing groups (e.g., fluorine) may improve metabolic stability.

Preclinical Development Challenges

  • Solubility Optimization: Poor aqueous solubility, common in lipophilic oxalamides, may necessitate formulation with cyclodextrins or lipid-based carriers.

  • Toxicology Profiling: Piperazine-containing compounds sometimes exhibit off-target effects on cardiac ion channels, warranting thorough safety assessments.

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